

Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-methylnicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-methylnicotinate** (CAS No: 5470-70-2), a key pyridine derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of **Methyl 6-methylnicotinate**, a compound with the molecular formula $C_8H_9NO_2$, relies on a combination of modern spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases and chemical literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum reveals the electronic environment of each proton in the molecule. The experimental data recorded in Chloroform-d ($CDCl_3$) is summarized below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.06	Singlet (s)	-	1H	H-2 (Pyridine ring)
8.13	Doublet of doublets (dd)	8.0, 2.0	1H	H-4 (Pyridine ring)
7.20	Doublet (d)	8.0	1H	H-5 (Pyridine ring)
3.89	Singlet (s)	-	3H	-OCH ₃ (Ester methyl)
2.58	Singlet (s)	-	3H	-CH ₃ (Pyridine methyl)

Source: ChemicalBook[1]

¹³C NMR (Carbon-13 NMR) Data

While direct experimental ¹³C NMR data for **Methyl 6-methylnicotinate** is not readily available in the cited public domains, the following table presents expected chemical shift ranges for the carbon environments within the molecule, based on typical values for substituted pyridines and methyl esters.

Chemical Shift (δ) ppm	Carbon Assignment
165 - 167	C=O (Ester carbonyl)
158 - 162	C-6 (Pyridine ring)
150 - 154	C-2 (Pyridine ring)
136 - 140	C-4 (Pyridine ring)
123 - 127	C-3 (Pyridine ring)
121 - 125	C-5 (Pyridine ring)
51 - 53	-OCH ₃ (Ester methyl)
23 - 26	-CH ₃ (Pyridine methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

m/z Value	Interpretation	Source
152.4	[M+H] ⁺ (Protonated Molecule)	ChemicalBook[1]
151	[M] ⁺ (Molecular Ion)	PubChem[2]
120	Fragment Ion	PubChem[2]
92	Fragment Ion	PubChem[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation. The following table lists the expected characteristic absorption bands for **Methyl 6-methylnicotinate**.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3050 - 3100	C-H Stretch	Aromatic (Pyridine)
~2950 - 2990	C-H Stretch	Aliphatic (-CH ₃)
~1725 - 1735	C=O Stretch	Ester
~1580 - 1610	C=C Stretch	Aromatic (Pyridine)
~1250 - 1300	C-O Stretch	Ester

Note: The C=O stretch for the related compound, methyl nicotinate, is reported around 1728 cm⁻¹.^[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation:

- Weigh approximately 10-20 mg of **Methyl 6-methylnicotinate** for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

b) ¹H NMR Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard pulse sequence is typically used.
- Acquire the Free Induction Decay (FID).
- Process the data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.
- Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

c) ^{13}C NMR Acquisition:

- Follow the same sample preparation and initial spectrometer setup steps as for ^1H NMR.
- Use a standard pulse sequence for a proton-decoupled ^{13}C NMR experiment.
- Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
- Process the acquired data similarly to the ^1H spectrum.
- Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Mass Spectrometry (MS)

a) Sample Preparation (for LC-MS):

- Prepare a stock solution of **Methyl 6-methylnicotinate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Perform a serial dilution to a final concentration of approximately 1-10 $\mu\text{g/mL}$ in the mobile phase.

- Filter the final solution through a 0.22 μm syringe filter into an appropriate autosampler vial.

b) Data Acquisition:

- The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Set the ESI source to positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

a) Sample Preparation (using ATR):

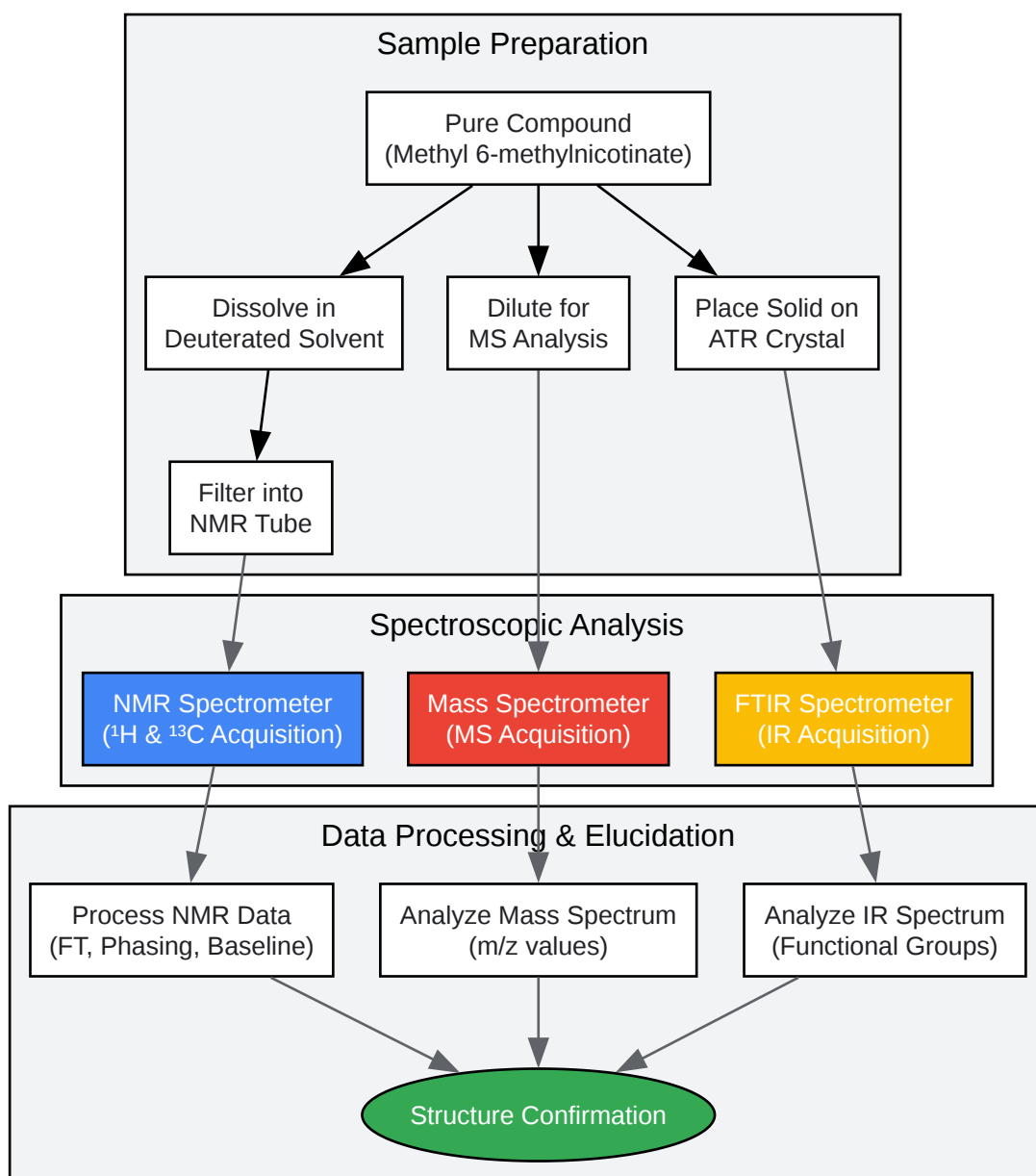
- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Place a small amount of solid **Methyl 6-methylnicotinate** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

b) Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Record the spectrum over the standard mid-IR range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **Methyl 6-methylnicotinate**.



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General workflow for spectroscopic analysis.

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References

- 1. Methyl 6-methylnicotinate | 5470-70-2 | Benchchem [benchchem.com]
- 2. Methyl 6-methylnicotinate | C₈H₉NO₂ | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021215#spectroscopic-data-of-methyl-6-methylnicotinate-nmr-ir-mass-spec]

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